molecular formula C16H19NO3 B2528455 Cyclohexyl 4-(prop-2-enamido)benzoate CAS No. 2361850-86-2

Cyclohexyl 4-(prop-2-enamido)benzoate

Cat. No.: B2528455
CAS No.: 2361850-86-2
M. Wt: 273.332
InChI Key: IONDOTSKFDGINB-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(prop-2-enamido)benzoate is a synthetic organic compound featuring a benzoic acid core esterified with cyclohexanol at the carboxyl group and substituted with a prop-2-enamido (acrylamide) group at the para position. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the cyclohexyl group) and reactivity (via the acrylamide moiety).

Properties

IUPAC Name

cyclohexyl 4-(prop-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-15(18)17-13-10-8-12(9-11-13)16(19)20-14-6-4-3-5-7-14/h2,8-11,14H,1,3-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONDOTSKFDGINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(prop-2-enamido)benzoate typically involves the esterification of 4-(prop-2-enamido)benzoic acid with cyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(prop-2-enamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enamido group to an amine.

    Substitution: The benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Cyclohexyl 4-(prop-2-enamido)benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(prop-2-enamido)benzoate involves its interaction with specific molecular targets. The enamido group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the benzoate moiety can participate in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key analogs include:

  • Ethyl 4-(dimethylamino)benzoate: Features an ethyl ester and dimethylamino substituent.
  • 2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate backbone with a dimethylamino group.
  • Ethyl trans-4-[4-(benzylamino)cyclohexyl]benzoate: A therapeutic derivative with a cyclohexyl-benzoate core and complex substituents .
Table 1: Structural and Functional Comparison
Compound Molecular Weight (g/mol) Functional Groups Key Substituents
Cyclohexyl 4-(prop-2-enamido)benzoate 275.3 Ester, Acrylamide Cyclohexyl, Prop-2-enamido
Ethyl 4-(dimethylamino)benzoate 207.3 Ester, Dimethylamino Ethyl, Dimethylamino
2-(Dimethylamino)ethyl methacrylate 185.2 Methacrylate, Dimethylamino Methacrylate, Dimethylamino
Ethyl trans-4-[4-(benzyl...)cyclohexyl]benzoate 672.0 Ester, Benzyl, Sulfonyl Cyclohexyl, Benzyl, Sulfonyl

Reactivity and Polymerization Potential

  • Ethyl 4-(dimethylamino)benzoate: Demonstrates high reactivity as a co-initiator in resin cements, achieving a 75% degree of conversion (DC) in polymerization. Diphenyliodonium hexafluorophosphate (DPI) enhances DC in systems with 2-(dimethylamino)ethyl methacrylate but has minimal effect on this compound .
  • This compound: The acrylamide group may participate in radical polymerization due to its electron-deficient double bond.
Table 2: Reactivity in Polymerization Systems
Compound Reactivity with DPI Degree of Conversion Role in Polymerization
Ethyl 4-(dimethylamino)benzoate High 75% (baseline) Co-initiator
2-(Dimethylamino)ethyl methacrylate Moderate 60% (with DPI) Co-monomer/co-initiator
This compound Hypothetical Not tested Potential monomer/co-initiator

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group increases logP compared to ethyl esters, suggesting better membrane permeability in therapeutic contexts .
  • Solubility: Ethyl 4-(dimethylamino)benzoate is more polar due to the dimethylamino group, whereas the acrylamide in this compound may balance lipophilicity with moderate polarity.

Therapeutic Potential

  • Ethyl trans-4-[4-(benzyl...)cyclohexyl]benzoate : Used in therapeutics for its sulfonyl and benzyl groups, which enhance receptor binding. The cyclohexyl group improves bioavailability .
  • This compound: The acrylamide group could enable covalent binding to biological targets, a mechanism distinct from non-covalent interactions seen in dimethylamino or sulfonyl analogs.

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